N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-derived acetamide featuring a thioether linkage and substituted aryl groups. Its structure includes a p-tolyl (4-methylphenyl) group at the 5-position of the imidazole ring and a 4-(trifluoromethoxy)phenyl group at the 1-position.
Properties
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-13-3-5-14(6-4-13)17-11-25-19(29-12-18(27)24-2)26(17)15-7-9-16(10-8-15)28-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFACCXSDPGBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the following key steps: formation of the imidazole ring, introduction of the p-tolyl and 4-(trifluoromethoxy)phenyl groups, and subsequent thio-acetamide derivatization. Common reagents include: p-toluidine, 4-(trifluoromethoxy)benzaldehyde, thiourea, and acetic anhydride.
Industrial Production Methods: Industrial synthesis typically involves batch processes where each reaction step is carefully controlled to ensure high purity and yield. Key steps include catalytic hydrogenation, condensation reactions, and controlled thionation using sulfur-containing reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the methyl group attached to the p-tolyl substituent, leading to the formation of carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced under certain conditions, although this is less common.
Substitution: The trifluoromethoxy group can be substituted by nucleophilic agents in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Use of strong nucleophiles like hydroxide ions (OH⁻) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of de-halogenated or substituted imidazole derivatives.
Scientific Research Applications
Anticancer Applications
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide has shown promising results in various studies related to cancer treatment. The imidazole ring in its structure is known for conferring biological activity, particularly in targeting cancer cells.
Case Studies
A review of thiadiazole derivatives, which share structural similarities with the compound , highlights their effectiveness against various cancer types, including leukemia and melanoma. For instance, compounds with similar functionalities have demonstrated reduced viability in human myeloid leukemia HL-60 cells and melanoma SK-MEL-1 cells .
| Compound | Cancer Type | Effect |
|---|---|---|
| Thiadiazole Derivative | Leukemia | Induces apoptosis |
| Thiadiazole Derivative | Melanoma | Decreases cell viability |
| N-methyl Derivative | Non-Small Cell Lung Cancer | Reduces xenograft growth |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially increasing its ability to penetrate microbial membranes.
Case Studies
In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have been effective against Staphylococcus aureus and Escherichia coli, demonstrating their potential as lead compounds for antibiotic development .
Pharmacological Potential
Beyond anticancer and antimicrobial applications, this compound may serve as a versatile pharmacological agent.
Interaction with Biological Targets
The compound's structure suggests potential interactions with various biological targets, including receptors involved in pain modulation (e.g., TRPV1 antagonists). This aligns with ongoing research into developing pain relief medications that minimize side effects associated with traditional analgesics .
Mechanism of Action
Molecular Targets and Pathways: The compound is believed to interact with enzyme active sites, particularly those involved in oxidative stress pathways and cellular signaling. Its imidazole ring can mimic biological substrates, allowing it to modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Structural and Electronic Comparisons
Substituent Effects :
- The trifluoromethoxy group in the target compound is strongly electron-withdrawing, which may enhance resistance to oxidative metabolism compared to methoxy (Compound 9) or methyl groups .
- p-Tolyl (methylphenyl) at the 5-position provides steric bulk and moderate electron donation, contrasting with fluorophenyl (Compound 9) or chlorophenyl (Compound 4), which introduce electronegativity but smaller steric profiles.
Linkage Variations :
- The thioether in the target compound differs from sulfinyl (Compound 5) or sulfanylidene () groups, which may alter redox stability or chiral recognition .
- Acetamide vs. Benzamide : The acetamide in the target compound offers flexibility, whereas rigid benzamide derivatives () prioritize planar interactions with enzymes .
Biological Activity
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H19F3N2O3S
- Molecular Weight : 436.4 g/mol
- CAS Number : 1226446-96-3
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation .
- Antimicrobial and Antifungal Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, potentially making it useful in treating infections .
- Anticancer Potential : The compound's structure suggests it may interact with various cellular pathways implicated in cancer progression. For instance, imidazole derivatives are often explored for their anticancer properties due to their ability to interfere with cellular signaling pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. One study reported a dose-dependent decrease in cell proliferation with IC50 values indicating effective cytotoxicity against specific cancer types .
In Vivo Studies
Animal model studies have shown that administration of this compound leads to a reduction in tumor size and weight, supporting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Studies
- Case Study 1: Anticancer Activity
- Case Study 2: Anti-inflammatory Effects
Data Summary Table
| Biological Activity | In Vitro Findings | In Vivo Findings |
|---|---|---|
| Anticancer | IC50 values indicating cytotoxicity against cancer cell lines | Reduced tumor size in xenograft models |
| Antimicrobial | Effective against various pathogens | Not extensively studied yet |
| Anti-inflammatory | Inhibition of COX enzymes | Decreased joint swelling and inflammatory markers |
Q & A
Basic: What are the key synthetic pathways for preparing this compound, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Imidazole Core Formation : Condensation of substituted aldehydes (e.g., p-tolylaldehyde) with amines and thioureas under acidic/basic conditions to form the 5-(p-tolyl)-imidazole intermediate .
Thioether Linkage : Reaction of the imidazole-2-thiol intermediate with methyl 2-chloroacetamide in the presence of a base (e.g., K₂CO₃) to introduce the thioacetamide moiety .
N-Methylation : Selective methylation of the acetamide group using methyl iodide or dimethyl sulfate under controlled pH .
Critical Intermediates :
- 5-(p-tolyl)-1H-imidazole-2-thiol (verified via TLC and NMR) .
- Chloroacetamide derivatives (monitored for purity via HPLC) .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethoxy group at C4 of phenyl, methyl group on acetamide) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 504.12) .
- Infrared (IR) Spectroscopy : Identification of thioamide (C=S stretch ~680 cm⁻¹) and trifluoromethoxy (C-O-CF₃ ~1250 cm⁻¹) groups .
- X-ray Crystallography : For unambiguous structural assignment, refine single-crystal data using SHELXL (e.g., C–S bond length ~1.81 Å) .
Advanced: How can reaction conditions be optimized to mitigate side reactions during thioether formation?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
- Temperature Control : Maintain 60–80°C to accelerate substitution while avoiding thermal decomposition .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction homogeneity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 30 min) and improve yield by 15–20% .
Validation : Monitor via TLC (hexane:ethyl acetate, 3:1) and isolate intermediates via column chromatography .
Advanced: How should researchers resolve discrepancies in biological activity data across different assay models?
Methodological Answer:
Assay Standardization :
- Use identical cell lines (e.g., HEK-293 for cytotoxicity) and positive controls (e.g., doxorubicin) to normalize results .
Metabolic Stability Testing :
- Perform liver microsome assays to assess compound stability (e.g., t₁/₂ > 2 h suggests low hepatic clearance) .
Structural Confirmation :
- Re-analyze active batches via X-ray crystallography to rule out polymorphic variations affecting activity .
Computational Modeling :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets (e.g., COX-2 enzyme) and correlate with in vitro data .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
Methodological Answer:
Substituent Variation :
- Synthesize analogs with modified aryl groups (e.g., replace p-tolyl with 4-fluorophenyl) and test antimicrobial activity .
Pharmacophore Mapping :
- Identify critical moieties (e.g., imidazole-thioacetamide core) via 3D-QSAR using CoMFA/CoMSIA .
Bioisosteric Replacement :
In Silico ADMET Profiling :
Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for sustained release .
Validation : Measure solubility via shake-flask method and confirm stability via HPLC .
Advanced: What experimental approaches validate target engagement in cellular models?
Methodological Answer:
Pull-Down Assays :
Cellular Thermal Shift Assay (CETSA) :
- Monitor target protein stability after compound treatment via Western blot .
CRISPR-Cas9 Knockout :
Fluorescence Polarization :
- Track competitive binding to fluorescently labeled targets (e.g., DNA gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
